Heteronium bromide

Overview

Description

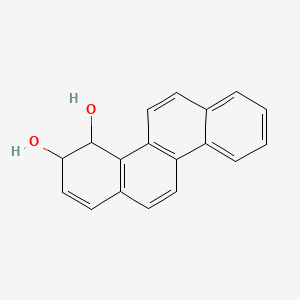

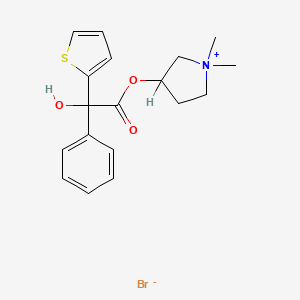

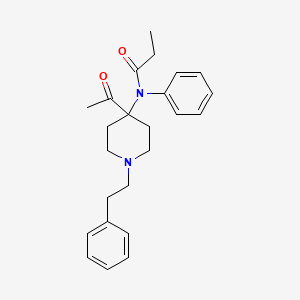

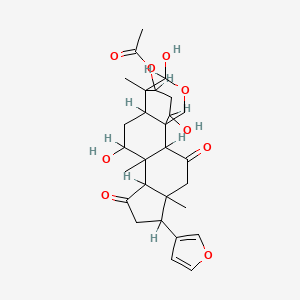

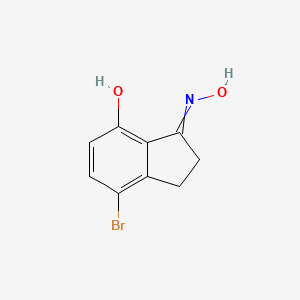

Heteronium Bromide is an anticholinergic agent . It has a molecular formula of C18H22BrNO3S and a molecular weight of 412.34 . The percent composition is C 52.43%, H 5.38%, Br 19.38%, N 3.40%, O 11.64%, S 7.78% .

Synthesis Analysis

Heteronium Bromide was prepared by Ryan and Ainsworth . They also prepared alpha and beta diastereoisomers . More details about the synthesis process can be found in their work published in the Journal of Organic Chemistry .Molecular Structure Analysis

The molecular structure of Heteronium Bromide consists of a pyrrolidinium core with a hydroxyphenyl-2-thienylacetyl group attached to one of the carbon atoms . The bromide ion is associated with the pyrrolidinium nitrogen .Scientific Research Applications

Synthesis and Labeling

- Deuterium Labeling : Heteroaryl bromides, including Heteronium bromide, are important for deuterium labeling in scientific research. They are utilized in direct H/D exchange protocols to create deuterium-labeled compounds, which are significant in the synthesis of bioactive drug-like molecules and functional materials (Hu et al., 2021).

Nanotechnology and Material Science

Nanomaterial Synthesis : Heteronium bromide is used in the synthesis of nanomaterials. For example, in the creation of ceria-coated gold nanorods, hexadecyltrimethylammonium bromide acts as a ligand and soft-template. These nanorods are significant in light-driven physical and chemical processes due to their tunable plasmonic properties (Wang et al., 2016).

Solar Cell Enhancement : In the field of solar energy, caesium bromide (CsBr) is used as an interfacial modifier to enhance the stability and performance of perovskite solar cells, particularly under ultraviolet light (Li et al., 2016).

Atmospheric and Environmental Studies

- Atmospheric Chemistry : Heterogeneous photochemistry involving bromide, including Heteronium bromide, plays a role in Arctic springtime chemistry, affecting ozone depletion and mercury oxidation. This phenomenon is studied using bromine monoxide MAX-DOAS spectroscopy (Simpson et al., 2017).

Chemical Synthesis and Catalysis

- Organic Synthesis : Aryl bromides, including Heteronium bromide, are used in the palladium-catalyzed carbohalogenation process. This method is significant for preparing various heterocycles with new carbon-carbon and carbon-iodine bonds, contributing to complex product synthesis (Newman et al., 2011).

Catalysis and Industrial Applications

- Catalyst Development : In the development of new catalysts, Heteronium bromide has been explored. For instance, silica bromide, derived from the reaction of silica gel with PBr3, is used as a promoter in the chemoselective oxidation of sulfides, demonstrating the broad industrial applications of bromide compounds (Maleki et al., 2014).

Medicinal and Pharmaceutical Research

- Medicinal Chemistry : Heteronium bromide is used in medicinal chemistry, such as in the coupling of heteroaromatic compounds with propargylic alcohols. This process, catalyzed by indium(III) bromide, is essential for synthesizing heterocyclic compounds in pharmaceutical research (Yadav et al., 2007).

Water Treatment and Environmental Applications

- Water Treatment : Research on advanced reduction processes for removing bromate from drinking water often involves the study of bromides, including Heteronium bromide. These processes are critical for ensuring safe drinking water standards (Xiao et al., 2017).

Corrosion Inhibition

- Corrosion Inhibition : Quaternary ammonium bromides, including those derived from Heteronium bromide, are studied for their inhibitive properties in preventing mild steel corrosion. These compounds play a crucial role in industrial maintenance and longevity (Popova et al., 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2-phenyl-2-thiophen-2-ylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22NO3S.BrH/c1-19(2)11-10-15(13-19)22-17(20)18(21,16-9-6-12-23-16)14-7-4-3-5-8-14;/h3-9,12,15,21H,10-11,13H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPIBZXFYWMQBR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993288 | |

| Record name | 3-{[Hydroxy(phenyl)(thiophen-2-yl)acetyl]oxy}-1,1-dimethylpyrrolidin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heteronium bromide | |

CAS RN |

7247-57-6 | |

| Record name | Heteronium bromide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007247576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[Hydroxy(phenyl)(thiophen-2-yl)acetyl]oxy}-1,1-dimethylpyrrolidin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HETERONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B41610WX8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1214538.png)